2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)20-10-13(11-20)24-18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBIWVYNCXEGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of Methylsulfonyl Phenyl Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for imaging applications due to its potential photophysical properties.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may have therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may interact with aromatic residues in the active site of enzymes, while the azetidine ring could form hydrogen bonds with key amino acids. The methylsulfonyl phenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations:
Azetidine vs. Thiazoline/Triazole Linkers : The target compound’s azetidine-ether linkage (vs. thioether in 12f–12j) may confer higher polarity and oxidative stability .
Core Heterocycles : Benzothiazole (target) vs. benzimidazole (9a–9e) alters aromaticity and hydrogen-bonding capacity, with benzothiazole’s sulfur atom enabling distinct hydrophobic interactions .
Physicochemical and Spectral Properties
Melting Points and Solubility:
- Target Compound: Melting point data are unavailable, but the methanesulfonyl group likely increases polarity, improving aqueous solubility compared to non-polar analogs like 12i (naphthoyl-substituted, oily consistency) .
- 12h () : Higher melting point (140–142°C) due to nitro group’s crystallinity vs. target compound’s sulfonyl group, which may reduce melting point .
Spectral Data Comparison:
- 1H-NMR : The target’s azetidine protons (δ ~3.5–4.5 ppm) align with 12f’s azetidine signals (δ 3.82–4.35 ppm), while benzothiazole protons (δ ~7.5–8.5 ppm) differ from benzimidazole analogs (δ ~7.0–8.2 ppm in 9a–9e) .
- IR : Sulfonyl stretch (~1350–1150 cm⁻¹) in the target contrasts with carbonyl stretches (~1650 cm⁻¹) in 12f–12j .
Biological Activity
The compound 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H14N2O4S2
- Molecular Weight : 318.4 g/mol
- IUPAC Name : this compound
The biological activity of benzothiazole derivatives, including our compound of interest, often involves interactions with various molecular targets. These compounds have been shown to influence signaling pathways related to cancer cell proliferation and inflammation. Specifically, they may inhibit key pathways such as:
- AKT Pathway : Involved in cell survival and growth.
- ERK Pathway : Plays a critical role in cell division and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines (A431, A549, H1299) using the MTT assay to measure cell viability. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2.0 | Apoptosis induction |
| B7 | A549 | 1.5 | Cell cycle arrest |
| B7 | H1299 | 3.0 | Inhibition of migration |
Anti-inflammatory Activity
In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. The compound was tested for its ability to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). The enzyme-linked immunosorbent assay (ELISA) showed a marked decrease in these cytokines upon treatment with the compound.
Table 2: Summary of Anti-inflammatory Activity
| Compound | Cytokine | Concentration (µM) | Reduction (%) |
|---|---|---|---|
| B7 | IL-6 | 1 | 70 |
| B7 | TNF-α | 1 | 65 |
Case Studies
- Study on Dual Action : A comprehensive study focused on a series of benzothiazole derivatives including our compound revealed their dual action as both anticancer and anti-inflammatory agents. The study emphasized the importance of structural modifications in enhancing biological activity.
- Mechanistic Insights : Another research effort investigated how these compounds interact with cellular pathways. It was found that treatment with the compound led to significant downregulation of AKT and ERK signaling pathways in treated cancer cells.
Q & A
Basic Synthesis and Structural Confirmation
Q1: What are the critical steps and reaction conditions for synthesizing 2-{[1-(3-methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole? A: The synthesis involves three key stages:
Azetidine Ring Formation : Cyclization of a precursor (e.g., 3-aminopropanol derivatives) under acidic conditions to form the azetidine core .
Sulfonylation : Reaction of the azetidine with 3-methanesulfonylbenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base (0–5°C, 4 hours) .
Benzothiazole Coupling : SN2 displacement using 2-mercaptobenzothiazole and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours .
Monitoring : Reaction progress is tracked via TLC (silica gel, hexane:ethyl acetate 3:1) and HPLC (C18 column, acetonitrile:water gradient) .
Advanced Characterization Techniques
Q2: How do NMR and X-ray crystallography resolve ambiguities in the compound’s stereochemistry and substituent orientation? A:
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : Confirms the spatial arrangement of the methanesulfonyl group relative to the azetidine ring and benzothiazole moiety. Bond angles (e.g., C-S-O ~104°) and dihedral angles (e.g., 85° between azetidine and benzothiazole planes) are critical .
Basic Biological Activity Profiling
Q3: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, HepG2) with cisplatin as a positive control .
- Solubility and Stability : High-throughput solubility screening (PBS, pH 7.4) and metabolic stability in liver microsomes .
Advanced Mechanistic Studies
Q4: How can researchers reconcile contradictory data on the compound’s mechanism of action across different biological systems? A:
Dose-Response Analysis : Compare IC₅₀ values across assays to identify concentration-dependent effects .
Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
Optimization of Synthetic Yield
Q5: What strategies improve the yield of the benzothiazole coupling step? A:
- Solvent Optimization : Replace DMF with N-methylpyrrolidone (NMP) to reduce side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance SN2 reactivity .
- Temperature Control : Gradual heating (50°C → 80°C) minimizes decomposition .
Advanced Analytical Challenges
Q6: How can researchers address discrepancies between theoretical and experimental spectral data? A:
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify conformational isomers .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in mass spectrometry .
Stability Under Physiological Conditions
Q7: What methodologies assess the compound’s stability in biological matrices? A:
- LC-MS/MS : Quantify degradation products in plasma over 24 hours (37°C, pH 7.4) .
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
Computational Modeling for SAR
Q8: How can QSAR models guide the design of analogs with enhanced activity? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
